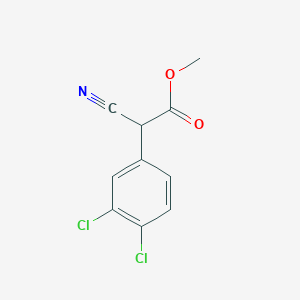

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-cyano-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURZHUOKWKYITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antifungal agents. Its geminal substitution pattern poses synthetic challenges, necessitating methods that balance regioselectivity and functional group compatibility. This article synthesizes methodologies from heterogeneous sources, including catalytic coupling reactions, cyano group introductions, and esterification protocols, to present a unified framework for its preparation.

Synthesis Methodologies

Knoevenagel Condensation and Catalytic Hydrogenation

The Knoevenagel reaction is widely employed for α,β-unsaturated carbonyl syntheses. For this compound, this method involves two stages:

Knoevenagel Adduct Formation

3,4-Dichlorobenzaldehyde reacts with methyl cyanoacetate in the presence of ammonium acetate or piperidine under reflux conditions. The base deprotonates methyl cyanoacetate’s active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated intermediate, (E)-Methyl 2-cyano-3-(3,4-dichlorophenyl)acrylate :

$$

\text{3,4-Cl}2\text{C}6\text{H}3\text{CHO} + \text{NC-CH}2\text{COOMe} \xrightarrow{\text{NH}4\text{OAc, EtOH, reflux}} \text{NC-C(COOMe)=CH-(3,4-Cl}2\text{C}6\text{H}3) + \text{H}_2\text{O}

$$

Key Parameters :

- Solvent : Ethanol or toluene.

- Base : Ammonium acetate (5 mol%) or piperidine (10 mol%).

- Yield : 85–92% after recrystallization.

Catalytic Hydrogenation

The unsaturated adduct undergoes hydrogenation using palladium on carbon (Pd/C, 5 wt%) or Raney nickel under 1–3 atm H₂. This step saturates the double bond, yielding the target compound:

$$

\text{NC-C(COOMe)=CH-(3,4-Cl}2\text{C}6\text{H}3) + \text{H}2 \xrightarrow{\text{Pd/C, EtOAc}} \text{NC-C(COOMe)H-(3,4-Cl}2\text{C}6\text{H}_3)

$$

Optimization Insights :

Enolate Alkylation with (3,4-Dichlorophenyl)Methyl Halides

Direct alkylation of methyl cyanoacetate’s enolate offers a single-step route to the target compound.

Enolate Generation

Methyl cyanoacetate is treated with a strong base (e.g., NaH or LDA) in tetrahydrofuran (THF) at 0°C to form the enolate:

$$

\text{NC-CH}2\text{COOMe} + \text{NaH} \rightarrow \text{NC-C⁻(COOMe)Na⁺} + \text{H}2

$$

Alkylation with (3,4-Dichlorophenyl)Methyl Bromide

The enolate reacts with (3,4-dichlorophenyl)methyl bromide, facilitating nucleophilic substitution:

$$

\text{NC-C⁻(COOMe)Na⁺} + \text{BrCH}2\text{(3,4-Cl}2\text{C}6\text{H}3) \rightarrow \text{NC-C(COOMe)CH}2\text{(3,4-Cl}2\text{C}6\text{H}3) + \text{NaBr}

$$

Critical Considerations :

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted cyanoacetates. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use in the development of new therapeutic agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetate Core

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate

- Key Difference: Hydroxy (-OH) group replaces the cyano (-CN) substituent.

- Properties : Molecular weight = 235.07; appears as a powder stable at room temperature .

Methyl 2-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetate (4j)

- Key Difference: Incorporates a 4-nitrophenyl group instead of cyano.

- Synthesis : Lower yield (37%) due to steric and electronic challenges in introducing the nitro group .

- Spectroscopy : ¹H NMR (CDCl₃) δ 8.18–7.14; HRMS confirms molecular ion [M-H]⁻ at m/z 337.9992 .

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

- Key Difference : Ethyl ester with bromo (-Br) substitution.

Ester Group Modifications

Ethyl 2-(3,4-dichlorophenyl)acetate

- Key Difference: Ethyl ester (vs. methyl) and absence of α-cyano group.

- Properties : Simpler structure may enhance metabolic stability in vivo compared to bulkier analogs .

(S)-(1-Methyl-2-pyrrolidinyl)methyl 2-(3,4-dichlorophenyl)acetate (15)

- Key Difference : Pyrrolidinylmethyl ester introduces chirality and a basic nitrogen.

- Applications: Potential pharmacological activity due to the pyrrolidine moiety, which can interact with biological targets like neurotransmitter transporters .

Complex Derivatives with Heterocycles

Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)

- Key Features : Thiazole and piperazine rings appended to the core.

- Synthesis : High yield (87%); ESI-MS m/z 548.1 [M+H]⁺ .

- Applications : Designed for multitarget activity, possibly in CNS disorders due to piperazine’s affinity for neurotransmitter receptors .

Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-ylthio)acetate

Functional Group Replacements

Methyl (3,4-dichlorophenyl)carbamate

- Key Difference : Carbamate (-NHCOO-) replaces acetate.

- Properties : Lower molecular weight (220.05) and melting point (109.6°C) .

- Applications : Carbamates are hydrolytically stable, favoring prolonged drug activity .

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound is characterized by its cyano and ester functional groups, which contribute to its reactivity and biological effects. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi, which positions it as a potential candidate for developing new antimicrobial agents. For instance, a study demonstrated its effectiveness against several strains of Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and disruption of mitochondrial function. Notably, it demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values ranging from 5 to 15 μM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The cyano group acts as an electrophile, allowing the compound to form adducts with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Inhibition of enzyme activity : By modifying key enzymes involved in cellular metabolism.

- Induction of apoptosis : Triggering programmed cell death pathways through mitochondrial disruption and caspase activation.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Anticancer Activity (IC50 μM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 5-15 (A549, HeLa) | Yes |

| Ethyl 2-cyano-2-(3,4-dichlorophenyl)acetate | Structure | 10-20 (MCF7) | Moderate |

| Methyl 2-cyano-2-(2,4-dichlorophenyl)acetate | Structure | 15-25 (A549) | Yes |

This table illustrates that while similar compounds also exhibit biological activity, this compound shows a stronger anticancer effect in certain cell lines.

Study on Anticancer Effects

A pivotal study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways. The study concluded that the compound could be a lead candidate for further development into anticancer therapeutics .

Research on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against clinical isolates of pathogenic bacteria. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics. This highlights its potential utility in treating antibiotic-resistant infections.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-cyano-2-(3,4-dichlorophenyl)acetate, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via esterification or nucleophilic substitution. A common approach involves reacting 3,4-dichlorophenylacetonitrile with methyl cyanoacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Post-reaction, the product is isolated by quenching in ice water, followed by filtration and recrystallization from ethanol to remove unreacted starting materials . Purity is verified using HPLC (≥98% purity) and NMR (absence of extraneous peaks at δ 1.2–1.5 ppm for residual solvents) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the ester group (δ ~3.7 ppm for methyl, δ ~170 ppm for carbonyl) and cyano group (δ ~115 ppm). The 3,4-dichlorophenyl moiety shows aromatic protons at δ 7.2–7.8 ppm .

- IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) provides exact mass (e.g., [M+H]⁺ = 258.9952 for C₁₀H₇Cl₂NO₂) .

Advanced: How can reaction conditions be optimized to minimize by-products like hydrolyzed intermediates?

Methodological Answer:

By-products often arise from hydrolysis of the cyano or ester groups. Optimization strategies include:

- Moisture Control: Use anhydrous solvents (e.g., DMF stored over molecular sieves) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Catalyst Screening: Test bases like DBU for improved selectivity over traditional K₂CO₃ .

- Temperature Modulation: Lowering reaction temperature to 60–70°C reduces side reactions while maintaining yield (>75%) .

Advanced: How does the compound’s hygroscopicity impact storage and experimental reproducibility?

Methodological Answer:

The ester and cyano groups confer moderate hygroscopicity. Storage at room temperature in desiccators (silica gel) prevents moisture uptake, which can alter reaction kinetics in downstream applications (e.g., coupling reactions). Stability is monitored via periodic TLC or Karl Fischer titration (<0.1% water content) .

Advanced: What strategies are effective for resolving stereochemical impurities in enantiomeric derivatives?

Methodological Answer:

For chiral analogs (e.g., (R)-enantiomers), asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic media) achieves >90% enantiomeric excess (ee). Chiral HPLC (Chiralpak® AD-H column, hexane:IPA 90:10) validates ee .

Advanced: How can in vitro bioactivity assays be designed to study this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition: Screen against target enzymes (e.g., serine hydrolases) using fluorogenic substrates (IC₅₀ determination via kinetic assays) .

- Cytotoxicity: MTT assays in cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) and LC₅₀ calculation .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS (t₁/₂ >30 min suggests suitability for in vivo studies) .

Advanced: How should conflicting data on reaction yields be addressed?

Methodological Answer:

Discrepancies in yields (e.g., 60% vs. 85%) may stem from:

- Impurity in Starting Materials: Validate purity of 3,4-dichlorophenylacetonitrile via GC-MS (>99%).

- Solvent Effects: Compare DMF (polar aprotic) vs. THF (lower polarity) to identify optimal medium .

- Workup Efficiency: Use liquid-liquid extraction (ethyl acetate/water) instead of filtration to recover product .

Advanced: What computational methods validate the compound’s structure and reactivity?

Methodological Answer:

- DFT Calculations: Gaussian 09 simulations (B3LYP/6-311G**) predict bond lengths (C≡N: 1.16 Å) and electrostatic potential maps for nucleophilic attack sites .

- X-ray Crystallography: Compare experimental crystal structure (e.g., CCDC deposition) with computed geometry to confirm spatial arrangement .

Regulatory: Are there legal considerations for handling this compound in research?

Methodological Answer:

While not listed in controlled substance schedules (e.g., Canadian Controlled Drugs and Substances Act ), derivatives with piperidine groups (e.g., methylphenidate analogs) may require permits. Always consult institutional EH&S guidelines and screen structural analogs in regulatory databases (e.g., DEA Special Surveillance List) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.